molecular formula C15H22N2O2 B249852 1-(2-Ethoxybenzoyl)-4-ethylpiperazine

1-(2-Ethoxybenzoyl)-4-ethylpiperazine

Cat. No.: B249852
M. Wt: 262.35 g/mol
InChI Key: REPNLOZJEKRLGW-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)-4-ethylpiperazine is a piperazine derivative characterized by a 2-ethoxybenzoyl group at the N1 position and an ethyl substituent at the N4 position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including antiviral, antipsychotic, and analgesic properties .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(2-ethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H22N2O2/c1-3-16-9-11-17(12-10-16)15(18)13-7-5-6-8-14(13)19-4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

REPNLOZJEKRLGW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(2-Ethoxybenzoyl)-4-ethylpiperazine with structurally related piperazine derivatives:

Compound Name Substituents (N1/N4) Key Properties/Activities References
This compound 2-ethoxybenzoyl / ethyl Hypothesized antiviral activity (based on ethylpiperazine derivatives)
1-(4-Ethoxybenzoyl)-4-benzylpiperazine 4-ethoxybenzoyl / benzyl Higher lipophilicity due to benzyl group
1-(3-Bromobenzoyl)-4-ethylpiperazine 3-bromobenzoyl / ethyl Potential halogen-induced metabolic stability
1-(2-Methoxyphenyl)-4-ethylpiperazine 2-methoxyphenyl / ethyl Lower steric hindrance vs. ethoxybenzoyl
1-(Diphenylmethyl)-4-ethylpiperazine diphenylmethyl / ethyl Moderate skin permeation coefficient

Key Observations :

  • Halogen Effects : Bromine in 1-(3-bromobenzoyl)-4-ethylpiperazine enhances molecular weight and polarizability, which could stabilize receptor interactions .
  • Lipophilicity : Ethyl and benzyl groups at N4 increase logP values, favoring blood-brain barrier penetration, as seen in antiviral piperazine derivatives .
Pharmacological Activities

The table below highlights pharmacological differences among selected analogs:

Compound Activity Efficacy/Notes References
This compound Hypothesized antiviral (RSV) Predicted IC50 ~5 µM (based on 4-ethylpiperazine derivatives)
1-(4-Fluorobenzoyl)-4-methoxyphenylpiperazine Serotonin reuptake inhibition 60% inhibition at 10 µM
1-(2-Hydroxybenzoyl)-4-methoxyphenylpiperazine Weak antitumor activity 20% growth inhibition (in vitro)
4-Ethylpiperazine-borneol esters Antiviral (RSV) IC50 = 2.8–4.1 µM
1-(Diphenylmethyl)-4-ethylpiperazine Skin permeation LogKp = -3.2 (moderate permeability)

Key Findings :

  • Substituent-Driven Selectivity : Fluorine or hydroxyl groups at the benzoyl 2-position reduce potency compared to ethoxy/methoxy derivatives, likely due to altered hydrogen bonding .
Physicochemical Properties

A comparison of molecular properties is provided below:

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound 292.35 2.8 0.15 (PBS)
1-(3-Bromobenzoyl)-4-ethylpiperazine 297.19 3.1 0.09 (PBS)
1-(4-Methoxyphenyl)-4-ethylpiperazine 234.33 2.3 0.45 (PBS)

Notes:

  • The 2-ethoxy group increases molecular weight and logP compared to methoxy analogs, reducing aqueous solubility but enhancing membrane affinity .
  • Bromine substitution further elevates logP, aligning with trends in halogenated pharmaceuticals .

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